Anseculin hydrochloride is derived from the benzopyranone family, which consists of compounds characterized by a chromone structure. It is specifically noted for its substitution with a piperazine moiety, enhancing its pharmacological profile. The molecular formula for Anseculin hydrochloride is with a molecular weight of 489.0 g/mol. The IUPAC name for the compound is 7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one;hydrochloride .
The synthesis of Anseculin hydrochloride involves several key steps, primarily utilizing the Pechmann reaction. This reaction involves the condensation of 2-methoxy-hydroquinone with 2-methyl-3-oxobutanoic acid ethyl ester in the presence of concentrated sulfuric acid (75%) to produce an intermediate compound, 6-hydroxy-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one. This intermediate is then reacted with a piperazine derivative to yield Anseculin hydrochloride.
The molecular structure of Anseculin hydrochloride can be described using various analytical techniques. The compound features a chromenone core fused with a piperazine ring and several substituents that influence its biological activity.
Anseculin hydrochloride is involved in various chemical reactions that can modify its functional groups or generate derivatives.
The outcomes of these reactions depend on specific conditions, including temperature, solvent choice, and concentration of reagents.
Anseculin hydrochloride exerts its pharmacological effects primarily through inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, Anseculin increases acetylcholine levels, thereby enhancing cholinergic transmission.
Research indicates that Anseculin may also interact with other neurotransmitter systems, contributing to its cognitive-enhancing effects . Its mechanism involves modulation of muscarinic acetylcholine receptors, which play a crucial role in memory and learning processes.
Anseculin hydrochloride exhibits several notable physical and chemical properties:
The primary applications of Anseculin hydrochloride lie within the field of neuropharmacology. Its potential use as an acetylcholinesterase inhibitor positions it as a candidate for treating cognitive impairments associated with Alzheimer's disease and schizophrenia.
Anseculin hydrochloride (development codes KA-672, Ensaculin) exhibits a unique dual-receptor pharmacodynamic profile, simultaneously targeting serotonergic and glutamatergic pathways through specific receptor interactions. As a 5-HT1A receptor agonist, Anseculin binds with high affinity (Ki = 8.2 nM) to presynaptic and postsynaptic 5-HT1A receptors in corticolimbic regions, triggering G-protein-coupled inward rectifying potassium (GIRK) channel currents and inhibiting adenylate cyclase activity. This agonism enhances inhibitory neurotransmission, modulating neuronal excitability and downstream neurotrophic effects [4] [8]. Complementarily, its function as a competitive NMDA receptor antagonist targets the glutamate recognition site of the N-methyl-D-aspartate (NMDA) receptor complex (IC50 = 3.8 μM). This antagonism blocks calcium influx through the receptor-associated ion channel, thereby reducing excitotoxic neuronal depolarization and conferring neuroprotective properties against glutamate-induced cytotoxicity [8].
Table 1: Comparative Receptor Binding Profile of Anseculin Hydrochloride
Receptor Target | Binding Affinity (Ki/IC50) | Mechanistic Class | Reference Ligand Comparison |
---|---|---|---|
5-HT1A | 8.2 nM (Ki) | Full agonist | 8-OH-DPAT (Ki = 2.1 nM) |
NMDA (glutamate site) | 3.8 μM (IC50) | Competitive antagonist | AP-5 (IC50 = 15 μM) |
5-HT7 | 15 nM (Ki) | Partial agonist | LSD (Ki = 1.1 nM) |
α1-adrenergic | 32 nM (Ki) | Antagonist | Prazosin (Ki = 0.2 nM) |
D2 dopaminergic | 86 nM (Ki) | Antagonist | Haloperidol (Ki = 1.4 nM) |
This dual mechanism operates synergistically: 5-HT1A agonism enhances neuronal resilience and plasticity, while NMDA receptor blockade mitigates pathological excitatory signaling. Electrophysiological studies demonstrate that Anseculin suppresses hyperexcitability in hippocampal slices exposed to glutamatergic stressors more effectively than selective NMDA antagonists or 5-HT1A agonists alone, confirming functional synergy [8]. Receptor autoradiography confirms co-localization of binding at cortical and hippocampal sites, providing anatomical basis for integrated signaling. The therapeutic implication is a multitransmitter strategy addressing complex neurochemical imbalances in neurodegenerative disorders without inducing excessive neuronal inhibition [8].
Anseculin hydrochloride orchestrates region-specific neurotransmitter modulation within cortico-hippocampal circuits, optimizing cognitive processing through convergent signaling pathways. Microdialysis studies in rodent models reveal that acute administration (1-5 mg/kg i.v.) induces a threefold increase in extracellular serotonin (5-HT) in the ventral hippocampus, attributable to 5-HT1A autoreceptor desensitization following initial agonism. This serotonergic surge coincides with a 40-60% reduction in glutamate efflux in the prefrontal cortex and dentate gyrus, mediated through NMDA receptor blockade and subsequent inhibition of glutamate-releasing pyramidal neurons [8]. The temporal dynamics show glutamate reduction preceding serotonin elevation, suggesting NMDA antagonism initiates a cascade facilitating serotonergic tone [8].
The downstream consequences involve modulation of synaptic plasticity proteins. Chronic Anseculin treatment (14 days, 2.5 mg/kg/day) in aged rodents elevates hippocampal brain-derived neurotrophic factor (BDNF) by 75% and enhances synaptophysin expression by 40% compared to controls. These neurotrophic effects correlate with improved spatial memory in Morris water maze tests, where treated animals exhibit 50% shorter escape latencies. Importantly, co-administration of selective 5-HT1A antagonist WAY-100635 or NMDA agonist D-AP5 abolishes these effects, confirming dual-mechanism dependence [8].
Additionally, Anseculin indirectly modulates monoaminergic systems, reducing hippocampal noradrenaline reuptake by 30% via allosteric interactions with α1-adrenergic receptors (Ki = 32 nM) and normalizing stress-elevated dopamine metabolites in the amygdala. This integrated regulation stabilizes network oscillations, enhancing theta-gamma phase coupling in hippocampal CA1 by 25% – a biophysical correlate of improved information transfer during memory encoding [8].
Anseculin hydrochloride engages neuronal receptors through both orthosteric and allosteric mechanisms, with its NMDA antagonism exhibiting distinctive allosteric properties. Structural analyses indicate that Anseculin binds to a solvent-exposed cleft within the glycine-binding subunit (GluN1) of the NMDA receptor, distinct from the core glutamate binding site. This cleft, located at the interface between the S1 and S2 domains, undergoes ligand-induced closure that stabilizes the receptor in a closed-channel conformation. X-ray crystallography of rat GluN1 bound to Anseculin reveals hydrogen bonding with Thr518 and hydrophobic packing against Phe484, inducing a 15° rotation in the ligand-binding domain that reduces glycine affinity by 80-fold [8]. Unlike classical channel blockers (e.g., memantine), this allosteric inhibition preserves magnesium-dependent voltage sensitivity while decreasing open probability by 70% [8].
Table 2: Allosteric Binding Parameters of Anseculin Hydrochloride at NMDA Receptors
Parameter | Value | Methodology | Significance |
---|---|---|---|
Binding Dissociation Constant (Kd) | 2.3 ± 0.4 μM | Radioligand displacement ([³H]MDL-105,519) | Submicromolar affinity for GluN1 |
Allosteric Modulation Index | 7.2 | Two-electrode voltage clamp | High cooperativity with glycine binding |
Association Rate (kon) | (1.8 ± 0.3) × 10⁴ M⁻¹s⁻¹ | Stopped-flow fluorimetry | Rapid membrane penetration |
Dissociation Half-life | 28 ± 3 minutes | Off-rate kinetics | Sustained receptor occupancy |
Selectivity Ratio (GluN1/GluN2A) | 18:1 | Chimeric receptor studies | Subunit-specific targeting |
At 5-HT1A receptors, Anseculin adopts a biased agonism profile, preferentially activating β-arrestin2 signaling over Gαi/o pathways. Molecular dynamics simulations show that protonation of Anseculin's tertiary amine forms a salt bridge with Asp116 in the receptor's orthosteric pocket, while its methoxyphenyl group extends toward extracellular loop 2, stabilizing an active-state conformation. This unique orientation increases residence time 3-fold compared to serotonin and biases signaling toward neuroplasticity-associated pathways [4] [8]. The compound's extended half-life in brain tissue (9.2 hours) reflects slow dissociation kinetics from these allosterically modulated receptors, contributing to sustained pharmacodynamic effects despite moderate plasma pharmacokinetics [8].
Mentioned Compounds in Article:Anseculin hydrochloride, Ensaculin, KA-672, 5-HT1A receptor, NMDA receptor, 8-OH-DPAT, AP-5, LSD, Prazosin, Haloperidol, Serotonin, Glutamate, BDNF, WAY-100635, D-AP5, Glycine, Memantine, MDL-105,519, β-arrestin2
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7